molecular formula C15H15N3O3S B7835086 4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE

4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7835086
M. Wt: 317.4 g/mol
InChI Key: ZGRRXRIBTKFGHT-UHFFFAOYSA-N
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Description

4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

IUPAC Name

6-(3-methoxy-4-propoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-3-6-21-11-5-4-9(7-12(11)20-2)13-10(8-16)14(19)18-15(22)17-13/h4-5,7H,3,6H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRRXRIBTKFGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, thiourea, and cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the mercapto group allows it to form strong interactions with metal ions or thiol groups in proteins, which can modulate their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-Mercapto-4-(4-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-Mercapto-4-(3-methoxy-4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The unique combination of functional groups in 4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE imparts distinct chemical and biological properties. The presence of both methoxy and propoxy groups on the phenyl ring enhances its lipophilicity, which can influence its interaction with biological membranes and proteins. Additionally, the carbonitrile group provides a site for further chemical modifications, making it a versatile intermediate for the synthesis of various derivatives.

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